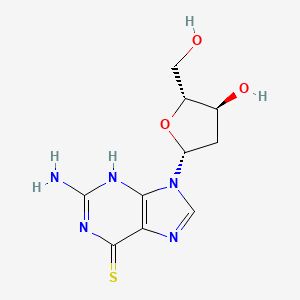

2'-Deoxythioguanosine

概要

説明

2’-Deoxythioguanosine is a small molecule that is currently under investigation . It is also known by other names such as 2-amino-9-(2-deoxy-.beta.-d-erythro-pentofuranosyl)-6-mercaptopurine, 2’-deoxy-6-thioguanosine, 2’-desoxy-6-thioguanosine, Beta-2’-deoxythioguanosine, and Thioguanine deoxyriboside .

Synthesis Analysis

The α- and β-anomers of 2’-deoxythioguanosine were prepared with a radiocarbon label in the sugar moiety and a radiosulfur label in the base . In vivo experiments were conducted with Mecca Lymphosarcoma ascites cells in mice .

Molecular Structure Analysis

The molecular structure of 2’-Deoxythioguanosine is similar to other members of the purine riboswitch family, but contains key differences within the ligand binding core . A two-nucleotide insertion in the three-way junction promotes novel base-base interactions .

Chemical Reactions Analysis

The iron Fenton oxidation of 2’-deoxyguanosine found reactions in bicarbonate buffer yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin consistent with CO3˙− . Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxythioguanosine include a logP of -0.92, a pKa (Strongest Acidic) of 10.99, a pKa (Strongest Basic) of 1.24, a Physiological Charge of 0, a Hydrogen Acceptor Count of 6, a Hydrogen Donor Count of 4, a Polar Surface Area of 117.92 Å 2, and a Rotatable Bond Count of 2 .

科学的研究の応用

Antitumor Activity in Gliomas

6-Thio-2’-Deoxyguanosine (6-thio-dG) has been shown to exhibit antitumor activity in gliomas . A panel of human and mouse glioma cell lines was used to test the therapeutic efficacy of 6-thio-dG using cell viability assays, flow cytometric analyses, and immunofluorescence . The compound was effective in the majority of human and mouse glioma cell lines with no obvious toxicity against normal astrocytes .

Telomere-Directed Inhibitor

6-thio-dG is a novel telomere-directed inhibitor . It is preferentially incorporated into telomeres by telomerase, leading to telomere uncapping and selectively triggering cell death in telomerase-positive cancer cells .

Induction of Apoptotic Cell Death

In addition to its antitumor activity, 6-thio-dG has been shown to induce apoptotic cell death . This was demonstrated in four human glioma cell lines grown as neurospheres .

Induction of Telomeric DNA Damage

6-thio-dG induces telomeric DNA damage not only in glioma cell lines but also in patient-derived xenograft (PDX) tumor specimens . This acute induction of telomeric DNA damage is a primary antitumor mechanism of 6-thio-dG in gliomas .

Inhibition of Cell Invasion, Stem Cell, and Proliferation Pathways

Integrated computational analyses of transcriptomic and proteomic data indicated that 6-thio-dG significantly inhibited cell invasion, stem cell, and proliferation pathways .

Triggering DNA Damage and Apoptosis

6-thio-dG triggers DNA damage and apoptosis . This was revealed through integrated computational analyses of transcriptomic and proteomic data .

Safety and Hazards

将来の方向性

作用機序

Target of Action

6-Thio-2’-Deoxyguanosine (6-Thio-dG) primarily targets telomerase , an enzyme that is reactivated in approximately 90% of cancers . Telomerase plays a significant role in the proliferation and reproductive immortality of cancer cells .

Mode of Action

6-Thio-dG is a nucleoside analog and a telomerase substrate. It is preferentially incorporated into telomeres by telomerase, leading to telomere uncapping . This interaction with its targets results in telomere dysfunction and triggers cell death selectively in telomerase-positive cancer cells .

Biochemical Pathways

The incorporation of 6-Thio-dG into telomeres by telomerase leads to telomeric DNA damage . This damage triggers DNA damage responses and apoptosis, inhibiting cell invasion, stem cell pathways, and proliferation . The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Pharmacokinetics

It’s noted that 6-thio-dg has been shown to cross the blood-brain barrier and specifically target tumor cells in an orthotopic mouse model of diffuse intrinsic pontine glioma (dipg) .

Result of Action

The result of 6-Thio-dG action is the induction of rapid cell death in cancer cells, while sparing telomerase-negative cells . It has shown efficacy in various in vitro and in vivo models of gliomas, demonstrating potent anticancer activity . It has also been found to induce apoptotic cell death in several human glioma cell lines .

Action Environment

The action of 6-Thio-dG can be influenced by the environment in which it is used. For instance, it has been shown to have synergistic effects when used in combination with other treatments. In preclinical in vitro and in vivo models, 6-Thio-dG demonstrated increased anticancer potency when used in sequence with PD-(L)1 inhibitors . .

特性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64039-27-6 (mono-hydrate) | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021345 | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxythioguanosine | |

CAS RN |

789-61-7 | |

| Record name | 2′-Deoxy-6-thioguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXYTHIOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

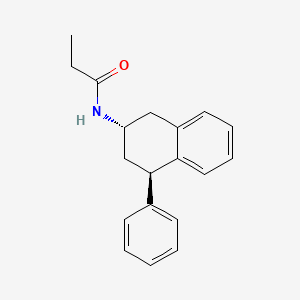

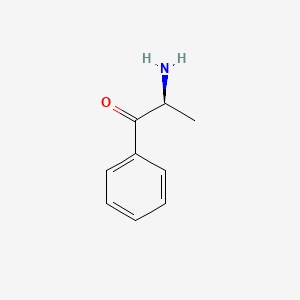

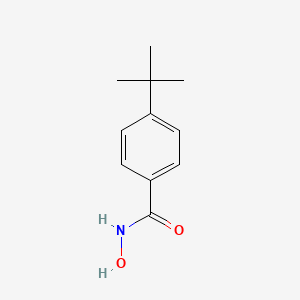

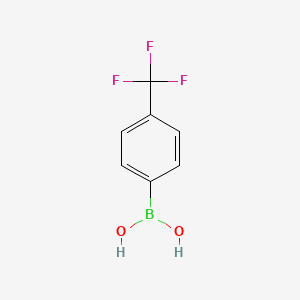

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)

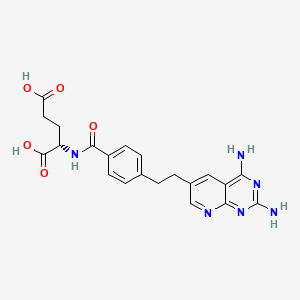

![(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664632.png)